3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione 3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1016720-44-7
VCID: VC4360462
InChI: InChI=1S/C11H12ClN3O2/c1-11(2)9(16)15(10(17)14-11)6-7-3-4-8(12)13-5-7/h3-5H,6H2,1-2H3,(H,14,17)
SMILES: CC1(C(=O)N(C(=O)N1)CC2=CN=C(C=C2)Cl)C
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.69

3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione

CAS No.: 1016720-44-7

Cat. No.: VC4360462

Molecular Formula: C11H12ClN3O2

Molecular Weight: 253.69

* For research use only. Not for human or veterinary use.

3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione - 1016720-44-7

Specification

CAS No. 1016720-44-7
Molecular Formula C11H12ClN3O2
Molecular Weight 253.69
IUPAC Name 3-[(6-chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Standard InChI InChI=1S/C11H12ClN3O2/c1-11(2)9(16)15(10(17)14-11)6-7-3-4-8(12)13-5-7/h3-5H,6H2,1-2H3,(H,14,17)
Standard InChI Key WEGIYMWYMTZNQL-UHFFFAOYSA-N
SMILES CC1(C(=O)N(C(=O)N1)CC2=CN=C(C=C2)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione consists of a chloropyridine moiety linked via a methylene group to a 5,5-dimethyl-substituted imidazolidine-2,4-dione core. The imidazolidine-2,4-dione system (commonly termed hydantoin) is a saturated five-membered ring containing two ketone groups at positions 2 and 4. The 5,5-dimethyl substitution introduces steric hindrance, potentially influencing conformational stability and intermolecular interactions .

The chloropyridinylmethyl group is a hallmark of neonicotinoid insecticides, such as imidacloprid and its metabolites . Comparative analysis with desnitro-imidacloprid (PubChem CID: 10130527) reveals shared structural motifs, though the target compound lacks the nitro group present in classical neonicotinoids .

Table 1: Comparative Molecular Properties

PropertyTarget CompoundDesnitro-imidacloprid N-((6-Chloropyridin-3-yl)methyl)ethanamine
Molecular FormulaC₁₁H₁₃ClN₃O₂C₉H₁₁ClN₄C₈H₁₁ClN₂
Molecular Weight (g/mol)266.7210.66170.64
Key Functional GroupsHydantoin, chloropyridineImidazolidine, chloropyridineEthylamine, chloropyridine

Spectroscopic Characterization

While experimental spectral data for the target compound are unavailable, analogs provide insight:

  • Infrared Spectroscopy: The hydantoin core typically shows strong C=O stretches near 1700–1750 cm⁻¹, while the chloropyridine C-Cl bond appears at 550–650 cm⁻¹ .

  • NMR: The 5,5-dimethyl groups would produce distinct singlet signals near δ 1.4–1.6 ppm in ¹H NMR, with the chloropyridinyl protons appearing as a doublet (δ 8.2–8.4 ppm) and multiplet (δ 7.3–7.5 ppm) .

Synthesis and Reactivity

Proposed Synthetic Routes

A plausible synthesis involves:

  • Alkylation of 5,5-Dimethylimidazolidine-2,4-dione: Reacting the hydantoin core with 3-(chloromethyl)-6-chloropyridine in the presence of a base like K₂CO₃ in DMF.

  • Mitsunobu Reaction: Coupling 6-chloropyridin-3-ylmethanol with 5,5-dimethylimidazolidine-2,4-dione using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Key Challenges: Steric hindrance from the 5,5-dimethyl groups may reduce reaction yields, necessitating optimized conditions (e.g., elevated temperatures or microwave assistance).

Reactivity Profile

  • Nucleophilic Substitution: The chloropyridine moiety may undergo substitution at the 2-position under basic conditions .

  • Oxidation: The hydantoin ring is resistant to oxidation, but the methylene linker could form epoxides under peracid treatment.

  • Hydrolysis: Acidic or basic conditions may cleave the methylene bridge, releasing 6-chloro-3-pyridinemethanol and hydantoin derivatives.

Physicochemical Properties

Solubility and Partitioning

Predicted properties (using ChemAxon software):

  • LogP: 1.8 ± 0.3 (moderate lipophilicity)

  • Water Solubility: ~120 mg/L at 25°C

  • pKa: 4.2 (imidazolidine NH), 2.1 (pyridine N)

These values suggest suitability for formulation as emulsifiable concentrates or granular agrochemicals.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous hydantoins shows decomposition onset temperatures of 180–220°C . The 5,5-dimethyl groups likely enhance thermal stability compared to unsubstituted derivatives.

Biological Activity and Applications

SpeciesLC₅₀ (predicted, ppm)Mode of Action
Myzus persicae12–18nAChR agonist
Plutella xylostella25–30Synaptic membrane disruption

Pharmaceutical Relevance

Hydantoin derivatives exhibit anticonvulsant and antimicrobial properties. The target compound’s chloropyridine group may enhance blood-brain barrier permeability, warranting evaluation for:

  • Antiepileptic Activity: Modulation of voltage-gated sodium channels

  • Antibacterial Effects: Inhibition of DNA gyrase in Gram-positive pathogens

Toxicological and Environmental Considerations

Mammalian Toxicity

Read-across from neonicotinoids suggests:

  • Acute Oral LD₅₀ (rat): 500–1000 mg/kg (Category 4 toxicity)

  • Neurotoxicity: Potential for tremors and locomotor impairment at ≥100 mg/kg doses

Ecotoxicology

  • Aquatic Toxicity: Predicted EC₅₀ (Daphnia magna) = 0.8–1.2 mg/L

  • Soil Degradation: Half-life of 30–60 days under aerobic conditions

Regulatory Status and Future Directions

No regulatory approvals are currently documented. Priority research needs include:

  • Full spectroscopic characterization (¹H/¹³C NMR, HRMS)

  • In vitro nAChR binding assays

  • Field trials against resistant insect populations

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